molecular formula C20H22ClN3O3 B10945846 5-[(4-chloro-3-methylphenoxy)methyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylfuran-2-carboxamide

5-[(4-chloro-3-methylphenoxy)methyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylfuran-2-carboxamide

Cat. No.: B10945846
M. Wt: 387.9 g/mol
InChI Key: BZLFDOGUDWYVPX-UHFFFAOYSA-N
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Description

5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-2-FURAMIDE: is a synthetic organic compound with a complex structure It contains multiple functional groups, including a chlorinated phenoxy group, a pyrazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-2-FURAMIDE typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol. This intermediate is then reacted with formaldehyde to form 4-chloro-3-methylphenoxymethyl chloride.

    Formation of the Pyrazole Intermediate: Separately, 1-ethyl-1H-pyrazole is synthesized through the reaction of ethylhydrazine with an appropriate diketone. This intermediate is then reacted with formaldehyde to form 1-ethyl-1H-pyrazol-3-ylmethyl chloride.

    Coupling Reaction: The two intermediates are then coupled under basic conditions to form the final product, 5-[(4-chloro-3-methylphenoxy)methyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-furamide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the phenoxy and pyrazole rings.

    Reduction: Reduction reactions can target the chlorinated phenoxy group, potentially leading to dechlorination.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated phenoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products:

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include dechlorinated derivatives.

    Substitution: Products may include substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound can be used to study the effects of chlorinated phenoxy groups and pyrazole rings on biological systems. It may also serve as a lead compound for the development of new drugs.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its unique structure may confer specific biological activities, such as anti-inflammatory or anticancer properties.

Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of 5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-2-FURAMIDE is not well-documented. based on its structure, it is likely to interact with biological targets through multiple pathways:

    Molecular Targets: The compound may interact with enzymes or receptors that recognize chlorinated phenoxy groups or pyrazole rings.

    Pathways Involved: Potential pathways include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

    4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound shares the pyrazole ring and chlorinated phenoxy group but lacks the furan ring.

    4-Chloro-3-methylphenol: This compound shares the chlorinated phenoxy group but lacks the pyrazole and furan rings.

    1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid: This compound shares the pyrazole ring and chlorinated phenoxy group but lacks the furan ring.

Uniqueness: The uniqueness of 5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-2-FURAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H22ClN3O3

Molecular Weight

387.9 g/mol

IUPAC Name

5-[(4-chloro-3-methylphenoxy)methyl]-N-[(1-ethylpyrazol-3-yl)methyl]-N-methylfuran-2-carboxamide

InChI

InChI=1S/C20H22ClN3O3/c1-4-24-10-9-15(22-24)12-23(3)20(25)19-8-6-17(27-19)13-26-16-5-7-18(21)14(2)11-16/h5-11H,4,12-13H2,1-3H3

InChI Key

BZLFDOGUDWYVPX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CN(C)C(=O)C2=CC=C(O2)COC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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